molecular formula C56H87NO16 B12426232 Temsirolimus-d3-1

Temsirolimus-d3-1

Cat. No.: B12426232
M. Wt: 1033.3 g/mol
InChI Key: CBPNZQVSJQDFBE-VAVIXJGJSA-N
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Description

Temsirolimus-d3-1 is a deuterated form of temsirolimus, an ester derivative of sirolimus. Temsirolimus is known for its ability to inhibit the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. This compound has been widely studied for its anti-cancer properties and is used in the treatment of renal cell carcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Temsirolimus-d3-1 can be synthesized through a series of chemical reactions starting from sirolimus. The synthesis involves the acylation of sirolimus at the C42 hydroxyl group using specific acyl donors. One method employs lipase-catalyzed regioselective acylation with environmentally friendly acyl donors . The reaction conditions are optimized to achieve high yield and purity, with reaction temperatures around 50°C and the use of solvents like methyl tert-butyl ether .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is designed to be economical and environmentally friendly, avoiding the use of hazardous reagents and employing green catalysts . The production process ensures high yield and minimal impurities, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Temsirolimus-d3-1 undergoes various chemical reactions, including:

    Oxidation: Catalyzed by liver enzymes, leading to the formation of metabolites.

    Reduction: Involves the reduction of specific functional groups under controlled conditions.

    Substitution: Reactions where specific atoms or groups in the molecule are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like 4-(dimethylamino)-pyridine (DMAP) . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include various metabolites of this compound, such as sirolimus and its derivatives . These products retain the biological activity of the parent compound and are studied for their therapeutic potential.

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C56H87NO16

Molecular Weight

1033.3 g/mol

IUPAC Name

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-(trideuteriomethoxy)cyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13+,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i10D3

InChI Key

CBPNZQVSJQDFBE-VAVIXJGJSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H]1C[C@@H](CC[C@H]1OC(=O)C(C)(CO)CO)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Origin of Product

United States

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